molecular formula C11H15NO2S B4452506 2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide CAS No. 20876-84-0

2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide

Cat. No.: B4452506
CAS No.: 20876-84-0
M. Wt: 225.31 g/mol
InChI Key: IXMWPCSNQYKDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a carbothioamide group

Preparation Methods

The synthesis of 2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbothioamide group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Scientific Research Applications

2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to its observed biological activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide can be compared with similar compounds such as:

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the carbothioamide compound.

    N,N-Dimethylbenzene-1-carbothioamide: Lacks the methoxy groups, leading to different chemical properties and reactivity.

    2,4-Dimethoxy-N,N-dimethylbenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group, resulting in different biological activities.

Properties

IUPAC Name

2,4-dimethoxy-N,N-dimethylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(15)9-6-5-8(13-3)7-10(9)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWPCSNQYKDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596411
Record name 2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-84-0
Record name 2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxy-N,N-dimethylbenzene-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.